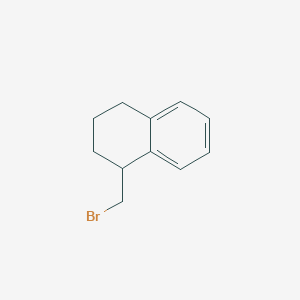

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALOJGOUZQSEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194040-83-0 | |

| Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Nucleophilic Substitution: Substituted derivatives such as 1-(azidomethyl)-1,2,3,4-tetrahydronaphthalene.

Oxidation: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene.

Reduction: 1-Methyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

*Estimated based on structural analogs.

Structural and Electronic Comparisons

- Substituent Effects : The bromomethyl group in 1-(Bromomethyl)-tetrahydronaphthalene enhances electrophilicity at the methyl carbon, making it reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the hydroxylated metabolite (C₁₀H₁₄O₄) is highly polar and participates in hydrogen bonding, reducing its lipid solubility .

- Steric vs. Electronic Modulation : The 6-(Bromomethyl)-tetramethyl derivative (C₁₅H₂₁Br) exhibits increased steric hindrance due to four methyl groups, which may slow reaction kinetics compared to the less hindered 1-(Bromomethyl) analog .

Physicochemical Properties

- Hydrophobicity : The XLogP3 value of 3.3 for 1-(Bromomethyl)-tetrahydronaphthalene is higher than tetralin (XLogP3 = 3.0) due to bromine’s inductive effect. The tetrahydroxylated metabolite, however, has a negative XLogP3 (-1.2), reflecting its water solubility .

- Thermal Stability: Brominated derivatives generally require controlled storage (2–8°C) to prevent decomposition, whereas non-halogenated tetralin is stable at room temperature .

Key Research Findings

- Regioselectivity in Bromination : Computational studies (PM3/RHF) confirm that bromination of 1-oxo-tetrahydronaphthalene derivatives occurs preferentially at the alicyclic ring due to hyperconjugative stabilization of transition states .

- Synthetic Efficiency : NaH/DMF-mediated alkylation of bromomethyl-tetrahydronaphthalene derivatives achieves yields >80% under mild conditions, highlighting their utility in scalable synthesis .

- Spectroscopic Differentiation : INS spectra of tetrahydronaphthalene derivatives vary significantly with substitution patterns, enabling structural elucidation of complex mixtures .

Biological Activity

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetrahydronaphthalene, characterized by the presence of a bromomethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including toxicity, mechanisms of action, and its role as a precursor for biologically active compounds.

- Molecular Formula : C11H11Br

- Molecular Weight : Approximately 225.13 g/mol

- Structure : The compound features a tetrahydronaphthalene framework with a bromomethyl group attached at the first position.

Toxicity

This compound exhibits moderate toxicity. It is classified under acute toxicity warnings due to its potential to cause skin burns and eye damage upon exposure. Ingestion can lead to harmful effects, necessitating careful handling in laboratory settings.

Precursor for Drug Development

The compound serves as a valuable scaffold in organic synthesis and drug discovery. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets. Research indicates that derivatives of tetrahydronaphthalene can inhibit cancer cell respiration and demonstrate antitumor activity .

Study on Antitumor Activity

A notable study investigated the antitumor properties of various tetrahydronaphthalene derivatives, including this compound. The findings revealed that certain derivatives inhibited both germ and cancer cell respiration effectively. The mechanism involved interference with mitochondrial function, leading to reduced cell viability in cancer models .

Synthesis and Functionalization

Research into the functionalization of saturated hydrocarbons has demonstrated that high-temperature bromination reactions can yield various naphthalene derivatives with distinct biological activities. The synthesis of this compound through such methods highlights its potential as an intermediate for producing more complex bioactive compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | Bromine at position 5 | Moderate toxicity; potential antimicrobial activity |

| 6-Bromomethyl-1,2-dihydronaphthalene | Bromine at position 6 | Distinct biological activity; requires further study |

| 1-Bromomethyl-1,2-dihydronaphthalene | Bromine at position 1; less saturated | Varying reactivity; possible applications in drug development |

This table illustrates how variations in substitution patterns affect the chemical behavior and biological activity of these compounds.

Q & A

Q. Critical Parameters :

- Temperature control (20–40°C) to avoid side reactions.

- Stoichiometric excess of brominating agent (1.2–1.5 eq.) for complete conversion.

- Reaction monitoring via TLC or GC-MS (retention time ~12–15 min on non-polar columns) .

How can stereochemical control be achieved during the synthesis of bromomethyl-tetrahydronaphthalene derivatives?

Advanced Research Question

Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For example:

Q. Data Contradictions :

- Conflicting reports on enantiomeric excess (70–95%) highlight the need for optimized ligand-metal ratios and solvent polarity adjustments .

What analytical techniques are most effective for characterizing 1-(Bromomethyl)-tetrahydronaphthalene and its degradation products?

Q. Methodological Guidance

Structural Elucidation :

- NMR : <sup>1</sup>H NMR (δ 3.8–4.2 ppm for -CH2Br), <sup>13</sup>C NMR (δ 30–35 ppm for C-Br) .

- Mass Spectrometry : ESI-MS (m/z 225 [M+H]<sup>+</sup>) and HRMS for isotopic pattern validation .

Degradation Analysis :

Q. Advanced Application :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC deposition for crystal structure validation) .

How can researchers assess the metabolic pathways and toxicological risks of this compound in biological systems?

Q. Toxicokinetics & Biomarkers

In Vitro Models : Liver microsomal assays (rat S9 fraction) to identify phase I metabolites (e.g., oxidative debromination) .

Biomonitoring :

Q. Data Gaps :

- Limited studies on chronic exposure thresholds; prioritize in vivo rodent models with dose-response analysis .

What strategies resolve discrepancies in reported toxicity data for bromomethyl-tetrahydronaphthalene derivatives?

Q. Data Conflict Analysis

Source Evaluation : Cross-check peer-reviewed studies vs. grey literature (e.g., ATSDR reports vs. industry data).

Experimental Replication :

- Standardize exposure routes (oral vs. inhalation) and endpoint assays (e.g., Ames test vs. Comet assay) .

Meta-Analysis : Pool data from structurally related compounds (e.g., methylnaphthalenes) to infer toxicity mechanisms .

Q. Key Considerations :

- Address confounding factors (e.g., solvent choice in toxicity assays impacting bioavailability).

What computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.